5,5-Difluoropentanoic acid

Description

Significance of Fluorine in Molecular Design for Research Applications

The introduction of fluorine into a molecule can profoundly influence its properties for research applications. Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen in terms of steric demand. tandfonline.com This combination of properties can lead to enhanced metabolic stability, increased binding affinity to target proteins, and altered acidity of nearby functional groups. tandfonline.comresearchgate.netacs.org The judicious placement of fluorine can therefore be a powerful tool for researchers looking to fine-tune the characteristics of a molecule. researchgate.net For instance, the carbon-fluorine bond is exceptionally strong, which can block metabolic pathways and increase the in vivo lifetime of a compound. tandfonline.comnih.gov Furthermore, the ¹⁸F isotope is a positron emitter, making it a valuable tool for in vivo imaging techniques like Positron Emission Tomography (PET), which is crucial in drug discovery and development. tandfonline.comresearchgate.netacs.org

Historical Context of Fluorinated Carboxylic Acids in Chemical Synthesis and Biological Probes

The history of fluorinated organic compounds dates back to the discovery of molecular fluorine. nih.gov Since then, the synthesis and application of fluorinated molecules, including carboxylic acids, have grown exponentially. Initially, the development of methods to selectively introduce fluorine into organic molecules was a significant challenge. researchgate.net However, advances in synthetic chemistry have made a wide range of fluorinated compounds accessible. researchgate.net

Fluorinated carboxylic acids have found significant use as building blocks in the synthesis of more complex molecules. smolecule.com Their unique electronic properties can influence the reactivity of the carboxylic acid group and other parts of the molecule. researchgate.net In the realm of biological probes, fluorinated carboxylic acids and their derivatives are used to study enzyme mechanisms and as tracers in metabolic studies. nih.gov The introduction of fluorine can alter the acidity and binding properties of a molecule, allowing researchers to probe the active sites of enzymes and receptors. nih.gov The development of chiral fluorinated amino acids, which are derivatives of carboxylic acids, has also been of great interest for their applications in peptide and protein chemistry. academie-sciences.fr

5,5-Difluoropentanoic Acid: A Specific Profile

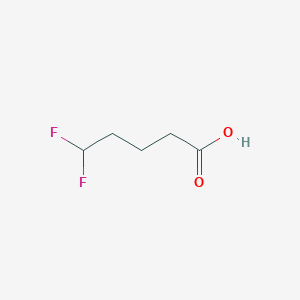

This compound is a polyfluorinated carboxylic acid that has garnered interest in research settings. Its structure consists of a five-carbon chain with two fluorine atoms attached to the terminal (C5) carbon and a carboxylic acid group at the other end.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H8F2O2 | uni.lu |

| Molecular Weight | 138.11 g/mol | sigmaaldrich.com |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Liquid | sigmaaldrich.com |

| InChI Key | PNKPJTJUUYPYGY-UHFFFAOYSA-N | sigmaaldrich.com |

This table is generated based on available data and may not be exhaustive.

Research and Applications of this compound

Due to its unique structure, this compound and its derivatives are valuable research compounds. The presence of the two fluorine atoms at the terminal position can influence the molecule's electronic properties and its interactions in biological systems.

Derivatives of this compound, such as 2-amino-5,5-difluoropentanoic acid, are utilized as research compounds. smolecule.comenaminestore.com These amino acid analogs are of interest in medicinal chemistry and drug design for creating peptides with modified properties. academie-sciences.fr For example, the tert-butoxycarbonyl (Boc) protected version of 2-amino-5,5-difluoropentanoic acid is a useful building block in peptide synthesis. vulcanchem.com

Table 2: Investigated Derivatives of this compound

| Compound Name | CAS Number | Molecular Formula | Application Area |

|---|---|---|---|

| 2-amino-5,5-difluoropentanoic acid hydrochloride | Not specified | C5H10ClF2NO2 | Research Compound |

| (2R)-2-amino-5,5-difluoropentanoic acid | 1881292-28-9 | C5H9F2NO2 | Building Block enaminestore.com |

| (2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5-difluoropentanoic acid | 2349536-94-1 | C20H19F2NO4 | Building Block enaminestore.com |

| (S)-2-((tert-Butoxycarbonyl)amino)-5,5-difluoropentanoic acid | 1218921-57-3 | C10H17F2NO4 | Building Block aksci.com |

This table highlights some of the derivatives of this compound that are available for research purposes.

The synthesis of fluorinated carboxylic acids can be challenging. chemrxiv.org However, various methods have been developed for their preparation, including the use of fluorinated building blocks and direct fluorination techniques. smolecule.combeilstein-journals.org These synthetic advancements are crucial for making compounds like this compound and its analogs more accessible for research.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,5-difluoropentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O2/c6-4(7)2-1-3-5(8)9/h4H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNKPJTJUUYPYGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(F)F)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003604-43-0 | |

| Record name | 5,5-difluoropentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural Analysis and Molecular Architecture of 5,5 Difluoropentanoic Acid

Advanced Spectroscopic Elucidation Techniques in Structural Confirmation

The definitive structural confirmation of 5,5-Difluoropentanoic acid relies on a combination of advanced spectroscopic techniques. While experimentally obtained spectra are the gold standard, predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) provide a robust framework for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of the fluorine atoms.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons at each position along the carbon chain. The protons on C4 (alpha to the -CHF₂) will be split into a triplet by the two adjacent fluorine atoms and further split by the protons on C3. The protons on C2 (alpha to the -COOH group) will appear as a triplet due to coupling with the C3 protons. The C3 protons will present a more complex multiplet pattern. The acidic proton of the carboxyl group will typically appear as a broad singlet at a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum provides information on the chemical environment of each carbon atom. The carbonyl carbon (C1) is expected to resonate at the lowest field (~175-180 ppm). The carbons closer to the electronegative fluorine atoms (C4 and C5) will be shifted downfield compared to their non-fluorinated analogs. The C5 carbon, directly attached to two fluorine atoms, will appear as a triplet due to one-bond C-F coupling.

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The two equivalent fluorine atoms at the C5 position are expected to produce a single signal, which will be split into a triplet by the two adjacent protons on C4. The chemical shift is anticipated to be in the typical range for aliphatic gem-difluoro groups. ucsb.edualfa-chemistry.com

Predicted NMR Spectroscopic Data for this compound

| Nucleus | Position | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

|---|---|---|---|---|

| ¹H | -COOH | 10.0 - 12.0 | Broad Singlet | N/A |

| ¹H | -CH₂- (C2) | ~2.4 | Triplet | J(H-H) ≈ 7 |

| ¹H | -CH₂- (C3) | ~1.8 | Multiplet | N/A |

| ¹H | -CH₂- (C4) | ~2.1 | Triplet of Triplets | J(H-H) ≈ 7, J(H-F) ≈ 15 |

| ¹H | -CHF₂ (C5) | 5.8 - 6.2 | Triplet | ²J(H-F) ≈ 55-60 |

| ¹³C | C1 (-COOH) | ~178 | Singlet | N/A |

| ¹³C | C2 | ~33 | Singlet | N/A |

| ¹³C | C3 | ~18 | Singlet | N/A |

| ¹³C | C4 | ~30 | Triplet | ²J(C-F) ≈ 20-25 |

| ¹³C | C5 (-CHF₂) | ~115 | Triplet | ¹J(C-F) ≈ 235-245 |

| ¹⁹F | -CHF₂ | -110 to -120 | Triplet | ²J(F-H) ≈ 55-60 |

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies. For this compound, the spectrum is expected to be dominated by a very broad absorption for the O-H stretch of the carboxylic acid, a sharp and strong absorption for the C=O (carbonyl) stretch, and strong C-F stretching bands. spectroscopyonline.comvscht.cz

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |

| C-H (Aliphatic) | Stretching | 2850-2960 | Medium |

| C=O (Carboxylic Acid) | Stretching | 1700-1725 | Strong |

| C-F | Stretching | 1100-1200 | Strong |

| C-O | Stretching | 1210-1320 | Medium |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 138.11 g/mol ), the molecular ion peak [M]⁺ may be observed. nih.gov Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH). The presence of the difluoromethyl group would also lead to characteristic fragmentation patterns.

Stereochemical Aspects of Fluorinated Pentanoic Acid Derivatives

Stereochemistry plays a vital role in determining the biological activity and physical properties of molecules. This compound itself is an achiral molecule as it does not possess any stereocenters; the C5 carbon is bonded to two identical fluorine atoms, and no other carbon in the chain is chiral.

However, the introduction of substituents along the pentanoic acid chain can create chiral centers, leading to the formation of stereoisomers (enantiomers and diastereomers) of fluorinated pentanoic acid derivatives. For example, the synthesis of a derivative such as 3-hydroxy-5,5-difluoropentanoic acid would result in a chiral molecule with a stereocenter at C3. The synthesis of such chiral fluorinated compounds often requires stereoselective methods to obtain enantiomerically pure products, which is crucial in fields like medicinal chemistry where different enantiomers can have vastly different pharmacological effects. rsc.orgcolorado.edunist.gov

The analysis and separation of these chiral derivatives are typically achieved using techniques like chiral High-Performance Liquid Chromatography (HPLC). rsc.orgsmolecule.com Furthermore, derivatization with chiral reagents can be employed to distinguish between enantiomers using standard analytical methods like NMR spectroscopy. The presence of the fluorine atoms can also influence the stereochemical outcome of reactions at adjacent centers due to steric and electronic effects.

Conformational Landscape and Energetic Considerations of the Gem-Difluoro Moiety

The presence of the gem-difluoro group (-CHF₂) at the C5 position significantly impacts the conformational preferences of the this compound molecule. The substitution of two hydrogen atoms with larger, highly electronegative fluorine atoms introduces notable steric and electronic effects that dictate the molecule's three-dimensional shape.

One of the key energetic considerations is the C-C-CF₂ bond angle. Research on analogous gem-difluorinated alkanes has shown that the C–CF₂–C bond angle is typically wider than the corresponding C–CH₂–C angle in non-fluorinated alkanes (which is approximately 112.5°). hmdb.ca This widening, often to around 116-117°, is attributed to the steric repulsion between the fluorine atoms and the adjacent methylene (B1212753) groups in the alkyl chain. hmdb.ca

Furthermore, the gem-difluoro moiety influences the rotational barriers around the C-C bonds. The gauche effect, a stereoelectronic effect that describes the tendency of certain substituents to adopt a gauche conformation, is a significant factor in fluorinated systems. While the classic gauche effect is observed in 1,2-difluoroethane, the gem-difluoro arrangement in this compound primarily exerts its influence through dipole-dipole interactions and hyperconjugation. These interactions can stabilize or destabilize certain rotational conformers (rotamers), leading to a different conformational energy landscape compared to its non-fluorinated counterpart, pentanoic acid. organicchemistrydata.org Computational studies are often employed to map this landscape, identifying the lowest energy conformers and the energy barriers between them, which ultimately determine the molecule's flexibility and average shape in solution.

Synthetic Methodologies for 5,5 Difluoropentanoic Acid and Analogues

Electrophilic Fluorination Strategies for Geminal Difluoroalkanes

The creation of a geminal difluoromethylene (-CF2-) group from a methylene (B1212753) (-CH2-) unit is a direct approach to synthesizing geminal difluoroalkanes. This transformation is often achieved using electrophilic fluorinating agents. These reagents deliver an electrophilic fluorine atom ("F+") to a carbon-centered nucleophile, such as an enol or enolate.

The general strategy involves the sequential replacement of two hydrogen atoms on a single carbon with fluorine. The monofluorination of an active methylene compound, such as a 1,3-dicarbonyl, is typically rapid. However, the introduction of the second fluorine atom can be more challenging as the first fluorine atom deactivates the molecule towards further electrophilic attack. To overcome this, reaction conditions often require extended reaction times or the use of a base to facilitate the enolization of the monofluorinated intermediate. nih.gov

Common electrophilic fluorinating reagents of the N-F class include Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) and N-Fluorobenzenesulfonimide (NFSI). These reagents offer advantages in terms of stability and safety over older reagents like elemental fluorine. nih.govresearchgate.net

A representative reaction is the difluorination of 1,3-dicarbonyl compounds. While the first fluorination of the enol tautomer is fast, the second fluorination of the resulting 2-fluoro-1,3-dicarbonyl intermediate requires forcing conditions or a mediator to accelerate the rate-limiting enolization step. nih.gov

Table 1: Common Electrophilic Fluorinating Reagents

| Reagent Name | Abbreviation | Key Features |

|---|---|---|

| 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Highly effective, stable, solid reagent. |

Nucleophilic Fluorination Approaches in Carboxylic Acid Synthesis

Nucleophilic fluorination provides an alternative pathway where a fluoride ion (F-) acts as the nucleophile to displace a leaving group. In the context of carboxylic acid synthesis, a particularly relevant strategy is decarboxylative fluorination. This method converts aliphatic carboxylic acids into their corresponding alkyl fluorides by replacing the carboxyl group with a fluorine atom. researchgate.netrsc.org

This transformation can be achieved using various protocols, including those employing silver catalysts. For instance, a silver-catalyzed decarboxylative fluorination can convert aliphatic carboxylic acids into alkyl fluorides using a fluorinating agent like Selectfluor®. This process is believed to proceed through a radical mechanism involving single electron transfer steps mediated by silver species (e.g., Ag(I), Ag(II), Ag(III)). researchgate.net The reaction is initiated by the generation of an alkyl radical via decarboxylation, which then undergoes a fluorine atom transfer to form the C-F bond. researchgate.net

Visible-light photoredox catalysis has also emerged as a powerful tool for decarboxylative fluorination. This method allows for the direct conversion of aliphatic carboxylic acids to alkyl fluorides under mild, redox-neutral conditions. rsc.org These reactions offer high functional group tolerance and can be applied to a wide range of carboxylic acids, making them a practical approach for synthesizing fluorinated molecules. rsc.orglibretexts.org

Multi-step Organic Synthesis Pathways to 5,5-Difluoropentanoic Acid

Direct synthesis of this compound is not commonly reported, necessitating multi-step pathways. A plausible and versatile approach is the malonic ester synthesis. This classical method allows for the formation of substituted carboxylic acids from diethyl malonate.

A hypothetical pathway to this compound via this method would involve the following key steps:

Alkylation of Diethyl Malonate : The first step is the deprotonation of diethyl malonate using a suitable base, such as sodium ethoxide, to form a nucleophilic enolate. This enolate is then alkylated with a 3-carbon electrophile containing a gem-difluoro group at the terminal position, for example, 3-bromo-1,1-difluoropropane. This SN2 reaction forms diethyl 2-(3,3-difluoropropyl)malonate. wikipedia.orgmasterorganicchemistry.com

Hydrolysis and Decarboxylation : The resulting dialkylated malonate ester is then subjected to hydrolysis, typically under acidic or basic conditions, to convert the two ester groups into carboxylic acids. Subsequent heating of the resulting malonic acid derivative leads to decarboxylation (loss of CO2), yielding the final product, this compound. wikipedia.orgbeilstein-journals.orgnih.gov

Table 2: Proposed Malonic Ester Synthesis of this compound

| Step | Reactants | Key Transformation | Intermediate/Product |

|---|---|---|---|

| 1 | Diethyl malonate, Sodium ethoxide, 3-Bromo-1,1-difluoropropane | C-Alkylation | Diethyl 2-(3,3-difluoropropyl)malonate |

Strategies Involving Fluoroalkylation Reagents

Fluoroalkylation reagents are compounds used to introduce fluoroalkyl groups into molecules. In the synthesis of this compound, a key synthon would be a reagent capable of delivering a 3,3-difluoropropyl group. While a wide array of reagents exist for introducing smaller groups like -CF3 and -CF2H, reagents for longer difluoroalkyl chains are less common. uobabylon.edu.iq

The synthesis of the necessary electrophile, such as 3-bromo-1,1-difluoropropane, would itself be a multi-step process. Sulfur-based reagents are often employed in fluoroalkylation chemistry. For example, diethylaminosulfur trifluoride (DAST) can convert aldehydes to gem-difluorides. One could envision the synthesis of 3-halopropanal followed by deoxyfluorination with DAST to yield a 1,1-difluoro-3-halopropane, a suitable alkylating agent for the malonic ester synthesis described above.

Synthetic Routes from Precursor Compounds (e.g., 2,2-difluoro-4-pentenoic acid)

A documented synthetic strategy that begins with a closely related precursor is the iodolactonization of 2,2-difluoro-4-pentenoic acid. researchgate.net This reaction proceeds by treating the unsaturated acid with iodine in acetonitrile. The process results in the formation of a five-membered ring, yielding 3,3-difluoro-5-iodomethyldihydrofuran-2(3H)-one (a γ-lactone) in high yield. rsc.orgresearchgate.net

This iodolactone is a versatile intermediate. While the direct conversion to this compound is not explicitly detailed, one could propose a subsequent reduction of the iodide to a methyl group and hydrolysis of the lactone ring to afford the target acid. A more elaborated use of this intermediate involves nucleophilic substitution of the iodide, for example with sodium azide, to form an azidomethyl lactone. This can then be reduced to form intermediates for compounds like 5-hydroxy-3,3-difluoropiperidine. researchgate.net

Flow Chemistry Applications in Fluorinated Compound Synthesis

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch reactor, offers significant advantages for fluorination reactions. These benefits include enhanced safety, better temperature control, improved mixing, and the ability to automate multi-step sequences. wikipedia.orgorganicchemistrytutor.com

The use of hazardous reagents, which is common in fluorine chemistry, can be managed more safely in the contained environment of a flow reactor. wikipedia.org The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, which is crucial for controlling the often highly exothermic nature of fluorination reactions. nih.gov

Chemo- and Regioselective Synthesis of this compound Derivatives

Chemoselectivity (differentiating between functional groups) and regioselectivity (controlling the position of a reaction) are critical in the synthesis of complex molecules. In the context of this compound, these principles would apply to reactions involving either the carboxylic acid group or the C-H bonds along the alkyl chain.

For instance, reactions at the carboxylic acid moiety, such as esterification or amidation, can be performed chemoselectively without affecting the difluoromethylene group or the alkyl chain under appropriate conditions. The conversion of the carboxylic acid to an acyl fluoride, a versatile intermediate, can be achieved using deoxyfluorinating reagents. researchgate.net

Achieving regioselectivity on the alkyl chain is more challenging. Direct C-H functionalization of alkanes is an active area of research. For a molecule like this compound, radical-based reactions could potentially be used to introduce functionality at specific positions, although controlling the regioselectivity can be difficult. The presence of the electron-withdrawing difluoro group can influence the reactivity of adjacent C-H bonds, potentially directing functionalization to the C-4 position. The rational design of substrates and catalysts is key to achieving high selectivity in such transformations. orgsyn.org

Chemical Reactivity and Transformative Chemistry of 5,5 Difluoropentanoic Acid

Carboxylic Acid Functional Group Transformations

The carboxylic acid moiety is a versatile functional group that can undergo numerous transformations, primarily through nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org These reactions involve the replacement of the hydroxyl (-OH) group with another nucleophile.

Esterification: The conversion of carboxylic acids to esters is a fundamental reaction in organic synthesis. For 5,5-Difluoropentanoic acid, this can be typically achieved through Fischer esterification, which involves reacting the acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.comchemguide.co.uk The reaction is an equilibrium process, and often, using the alcohol as the solvent or removing water as it forms can drive the reaction to completion. masterorganicchemistry.comyoutube.com

Amidation: The formation of amides from this compound requires the activation of the carboxylic acid, as the hydroxyl group is a poor leaving group. researchgate.netlibretexts.org This is typically accomplished by using coupling reagents. Common methods include the use of carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with additives like HOBt or HOAt to form a highly reactive O-acylisourea intermediate. fishersci.co.uk This intermediate is then readily attacked by an amine to form the corresponding N-substituted 5,5-difluoropentanamide. fishersci.co.ukmdpi.com

| Transformation | Typical Reagents | Product | General Principle |

|---|---|---|---|

| Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) | 5,5-Difluoropentanoate Ester | Acid-catalyzed nucleophilic acyl substitution (Fischer Esterification). masterorganicchemistry.com |

| Amidation | Amine (R'-NH₂), Coupling Agent (e.g., DCC, HATU) | 5,5-Difluoropentanamide | Activation of the carboxylic acid followed by nucleophilic attack by an amine. researchgate.netfishersci.co.uk |

Decarboxylation involves the removal of the carboxyl group, releasing carbon dioxide (CO₂). Direct decarboxylation of simple aliphatic carboxylic acids like this compound is generally difficult and requires harsh conditions. However, various methods have been developed to facilitate this transformation. nih.gov

One classic approach is Barton decarboxylation, which proceeds via an activated ester intermediate (a thiohydroxamate ester). nih.gov More recent advancements have led to metal-free, photoredox-catalyzed methods that can operate under milder conditions. These reactions typically involve the single-electron oxidation of a carboxylate to generate a carboxyl radical, which then rapidly loses CO₂ to form an alkyl radical. nih.gov This subsequent radical (the 4,4-difluorobutyl radical in this case) is then quenched by a hydrogen atom source to yield the final alkane, 1,1-difluorobutane. nih.gov

Reactivity of the Geminal Difluoromethylene Moiety

The geminal difluoromethylene (-CF₂) group at the C5 position is characterized by the high strength of the carbon-fluorine bonds. This moiety is generally considered to be chemically inert and contributes to the metabolic stability of molecules in which it is incorporated. nih.gov

Direct nucleophilic substitution of a fluoride ion from a saturated aliphatic gem-difluoro group is an extremely challenging and generally unobserved reaction pathway. The C-F bond is the strongest single bond in organic chemistry, and fluoride is a poor leaving group. Therefore, reactions involving nucleophilic attack directly at the C5 position of this compound are not expected under standard conditions.

The carbon atom of the gem-difluoromethylene group is highly electron-deficient due to the strong inductive effect of the two fluorine atoms. This electronic nature makes it resistant to attack by electrophiles. Electrophilic transformations at this saturated, electron-poor center are not a feasible reaction pathway. The reactivity of gem-difluoro groups is more commonly exploited in gem-difluoroalkenes, where the electronic properties of the double bond allow for various transformations that retain the fluorine atoms. nih.gov

Reductive and Oxidative Processes

Reductive Processes: The carboxylic acid functional group can be reduced to a primary alcohol. This transformation requires a powerful reducing agent, as carboxylic acids are relatively unreactive towards milder reagents like sodium borohydride (NaBH₄). libretexts.org Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion. libretexts.orgyoutube.com The reaction proceeds through a nucleophilic acyl substitution by a hydride, followed by a second hydride addition to the intermediate aldehyde, ultimately yielding 5,5-difluoropentan-1-ol after an aqueous workup. libretexts.orglibretexts.org

Oxidative Processes: The carboxylic acid group is already in a high oxidation state and is generally resistant to further oxidation. Similarly, the aliphatic chain and the gem-difluoromethylene group are inert to common oxidizing agents. Therefore, oxidative processes on this compound are not expected to be a significant aspect of its chemistry.

| Process | Typical Reagents | Expected Product | Mechanism Note |

|---|---|---|---|

| Reduction | 1. LiAlH₄ 2. H₂O workup | 5,5-Difluoropentan-1-ol | Involves two hydride additions to the carbonyl carbon. libretexts.org |

| Oxidation | Common Oxidants (e.g., KMnO₄, CrO₃) | No Reaction Expected | The functional groups are at a high oxidation state or are chemically inert. |

Cyclization Reactions and Heterocycle Formation (e.g., difluoropiperidines)

The synthesis of fluorinated piperidines, valuable scaffolds in medicinal chemistry, can be achieved through the strategic cyclization of precursors derived from this compound. Research in this area has led to the development of synthetic routes to key heterocyclic building blocks like 5-amino- and 5-hydroxy-3,3-difluoropiperidines. These methods often involve the use of a closely related unsaturated precursor, 2,2-difluoro-4-pentenoic acid, to facilitate the necessary intramolecular ring-forming reactions.

One prominent strategy involves the iodolactonization of 2,2-difluoro-4-pentenoic acid. This reaction proceeds to form a γ-lactone, which serves as a key intermediate in the pathway to 5-hydroxy-3,3-difluoropiperidine. researchgate.net This transformation highlights the utility of leveraging the unsaturation within the carbon chain to induce cyclization and introduce functionality into the heterocyclic ring.

Another effective approach focuses on the N-halosuccinimide-induced cyclization of 2,2-difluoro-4-pentenylamines, which are derivatives of the parent acid. researchgate.net This reaction cascade leads to the formation of 5-halo-3,3-difluoropiperidines. These halogenated piperidines are versatile intermediates that can be further elaborated, for instance, into 5-amino-3,3-difluoropiperidine. researchgate.net The choice of the N-halosuccinimide reagent can influence the reaction outcome and the specific halogen incorporated into the piperidine ring.

Detailed research findings have elucidated the reaction conditions and outcomes for these cyclization strategies. The following table summarizes key aspects of these transformative reactions.

| Starting Material | Reagent(s) | Product | Yield | Reference |

| 2,2-difluoro-4-pentenoic acid | Iodine | γ-iodomethyl-γ-butyrolactone | 90% | researchgate.net |

| N-benzyl-2,2-difluoro-4-pentenamine | N-chlorosuccinimide (NCS), LiCl, Bu4NI | 1-benzyl-5-chloro-3,3-difluoropiperidine | 86% | researchgate.net |

| N-benzyl-2,2-difluoro-4-pentenamine | N-bromosuccinimide (NBS) | 1-benzyl-5-bromo-3,3-difluoropiperidine | 77% | researchgate.net |

| N-benzyl-2,2-difluoro-4-pentenamine | N-iodosuccinimide (NIS) | 1-benzyl-5-iodo-3,3-difluoropiperidine | 82% | researchgate.net |

These cyclization reactions demonstrate a powerful approach to constructing complex, fluorinated heterocyclic systems from precursors related to this compound. The ability to form substituted difluoropiperidines opens avenues for the synthesis of novel compounds with potential applications in various fields of chemical research.

Applications in Organic Synthesis and As Building Blocks

Utilization in the Synthesis of Fluorinated Amino Acids

The introduction of fluorine into amino acids can lead to analogues with enhanced biological activity and stability. nih.gov 5,5-Difluoropentanoic acid serves as a key precursor for non-proteinogenic amino acids where the terminal methyl group of a leucine (B10760876) or norleucine side chain is replaced by a difluoromethyl group.

4-Amino-5,5-difluoropentanoic acid is a known, non-natural amino acid derivative. bldpharm.com While specific, detailed synthetic pathways starting directly from this compound are not extensively documented in readily available literature, the general synthesis of such ω-difluoro amino acids typically involves standard transformations. A plausible synthetic route would involve the introduction of an amino group at the alpha- or gamma-position of the pentanoic acid chain, followed by appropriate protecting group manipulations.

For instance, a common strategy for preparing analogous fluorinated amino acids, such as 2-amino-5,5,5-trifluoropentanoic acid, involves the hydrolysis of an N-acetylated precursor using aqueous hydrochloric acid. nih.gov This suggests that a potential synthesis for 4-amino-5,5-difluoropentanoic acid could proceed through a suitably protected intermediate, such as an N-acetyl or N-Boc derivative, which is then deprotected in the final step. The synthesis of the closely related (S)-5,5-difluoronorleucine has been achieved from starting materials like D-serine derived Garner's aldehyde, highlighting established routes to enantiomerically pure fluorinated amino acids. nih.gov

Fluorinated amino acids derived from this compound are valuable for modifying peptides to enhance their therapeutic properties. 5,5-Difluoronorleucine (F2Nle), for example, has been proposed as a metabolically stable isostere for methionine, where the oxidizable sulfur atom is replaced by the non-oxidizable CF2 group. nih.gov

For incorporation into peptides, the synthesized fluorinated amino acid must be appropriately protected for use in Solid-Phase Peptide Synthesis (SPPS). This involves protecting the α-amino group with a temporary protecting group, most commonly the Fluorenylmethyloxycarbonyl (Fmoc) group for modern SPPS protocols. nih.govresearchgate.net The general workflow for SPPS involves attaching the C-terminal amino acid to a solid support (resin), followed by a cycle of deprotection of the Nα-amino group and coupling of the next Nα-protected amino acid until the desired sequence is assembled. sigmaaldrich.com

The Fmoc-protected 5,5-difluoronorleucine has been successfully synthesized and utilized in the solid-phase synthesis of biologically active peptide analogues. nih.gov This demonstrates the practical utility of derivatives of this compound in peptide chemistry.

Table 1: Examples of Peptide Analogues Synthesized with 5,5-Difluoronorleucine

| Parent Peptide | Fluorinated Analogue | Purpose of Modification |

| fMet-Leu-Phe (fMLP) | f-(F2Nle)-Leu-Phe | To create a non-oxidizable mimic of the chemotactic peptide. nih.gov |

| Met-enkephalin | [F2Nle]⁵-enkephalin | To produce a stable analogue of the endogenous opioid peptide. nih.gov |

Precursor for Complex Fluorinated Organic Molecules

The dual functionality of this compound—a reactive carboxylic acid and a chemically robust difluoromethyl group—makes it an attractive starting material for more elaborate fluorinated molecules. The carboxylic acid can be converted into a wide array of functional groups, including esters, amides, alcohols (via reduction), and acyl halides, providing numerous pathways for molecular elaboration. These transformations allow for its integration into larger carbon skeletons through various coupling strategies. The terminal difluoro group provides a site of increased lipophilicity and can act as a bioisostere for other chemical groups, influencing molecular conformation and interactions with biological targets.

Role in the Synthesis of Fluorinated Heterocyclic Compounds

Fluorinated heterocycles are of significant interest in medicinal chemistry due to their prevalence in pharmaceuticals and agrochemicals. nih.gov While direct cyclization of this compound itself is not widely reported, closely related isomers serve as effective precursors for synthesizing fluorinated heterocyclic systems.

For example, a synthetic strategy involving the iodolactonization of 2,2-difluoro-4-pentenoic acid has been successfully employed. researchgate.net This reaction proceeds via an intramolecular cyclization to yield a fluorinated γ-lactone. This lactone intermediate is then further transformed into valuable building blocks like 5-hydroxy-3,3-difluoropiperidine. researchgate.net This work illustrates a key synthetic principle: difluorinated aliphatic acids and their derivatives are viable substrates for cyclization reactions to form important fluorinated heterocyclic scaffolds like piperidines and lactones. Such reactions highlight the potential of the this compound scaffold in similar synthetic strategies.

Strategic Use in Constructing Biologically Relevant Fluorinated Scaffolds

The discovery and development of novel, biologically relevant molecular scaffolds is a central goal in medicinal chemistry and chemical biology. whiterose.ac.ukresearchgate.net The incorporation of fluorine is a well-established strategy to favorably modulate a molecule's properties. This compound is a strategic building block for this purpose because the gem-difluoromethylene group it provides is a bioisostere for ether linkages, carbonyl groups, or other functionalities.

Its application in synthesizing fluorinated amino acids for peptide modification is a prime example of its strategic use. nih.gov By replacing a native amino acid with a fluorinated version, researchers can construct peptides with enhanced metabolic stability and potentially altered receptor binding affinities. Similarly, the use of its structural motif to build fluorinated heterocyclic systems like piperidines provides access to scaffolds that are common in drug molecules. researchgate.net The defined placement of the difluoro group on the pentanoic acid chain allows for precise control over the location of fluorine incorporation, making it a powerful tool for systematically probing structure-activity relationships and designing next-generation therapeutic agents.

Mechanistic Investigations in Biological Systems

Interactions with Enzyme Systems and Mechanistic Studies

While direct enzymatic studies involving 5,5-Difluoropentanoic acid are not extensively documented in the available literature, the principles of its interaction can be inferred from studies of other fluorinated fatty acids. The fluorine atoms significantly influence the molecule's acidity, lipophilicity, and conformational preferences, which are key determinants of enzyme recognition and processing.

Fluorinated compounds are frequently used as mechanistic probes to understand enzyme catalysis. The high electronegativity of fluorine can alter the electronic distribution within a substrate, potentially stalling a reaction at a specific step or altering the rate of catalysis.

A pertinent example of this is seen in studies of the fluoroacetyl-CoA thioesterase (FlK). This enzyme shows a high degree of discrimination for its fluorinated substrate over the non-fluorinated analogue, acetyl-CoA nih.gov. Mechanistic studies involving pH-rate profiles and kinetic isotope effects revealed that the enzyme specifically recognizes the fluoromethyl group. This recognition is crucial for correctly positioning the α-carbon for proton abstraction during the deacylation step of the catalytic cycle nih.gov. The presence of fluorine not only enhances the polarization of the substrate but is actively involved in molecular recognition that controls both the formation and breakdown of the acyl-enzyme intermediate nih.gov. While this study does not use this compound, it establishes a clear precedent for how terminal fluorine atoms can be critical for understanding substrate specificity and the catalytic steps within an enzyme active site.

The interactions of fluorinated fatty acids with transport and binding proteins have been a subject of significant research. Studies on similar molecules, such as perfluorooctanoic acid (PFOA), provide detailed insights into the types of interactions that could be expected for this compound.

Research on Human Adipocyte Fatty Acid-Binding Protein 4 (FABP4) and Human Serum Albumin (hSA) has shown that fluorinated carboxylic acids bind robustly, often with higher affinity than their non-fluorinated counterparts nih.gov. The binding mechanism involves a combination of interactions. The carboxylate headgroup typically forms electrostatic and hydrogen-bonding interactions with polar or basic amino acid residues in the binding pocket nih.gov. The fluorinated alkyl chain accommodates itself within hydrophobic cavities of the protein nih.gov. Crystal structures of FABP4 with various perfluorocarboxylic acids have revealed that the protein can adopt different conformations to accommodate these ligands, maximizing favorable hydrophobic contacts nih.gov.

The binding of PFOA to human serum albumin, the primary transport protein in the blood, has been characterized in detail. It was found to bind at multiple sites with varying affinities, primarily driven by a combination of favorable enthalpy and entropy, suggesting that both electrostatic and hydrophobic interactions are crucial for the binding process nih.gov.

| Binding Site | Affinity Type | Dissociation Constant (KD) | Key Interaction Types |

|---|---|---|---|

| Site 1 | High-Affinity | 0.357 µM | Electrostatic and Hydrophobic |

| Site 2 | Low-Affinity | 27.1 µM | Electrostatic and Hydrophobic |

| Site 3 | Low-Affinity | Electrostatic and Hydrophobic | |

| Site 4 | Low-Affinity | Electrostatic and Hydrophobic |

This table is based on data for Perfluorooctanoic Acid (PFOA) and is presented to illustrate the principles of fluorinated acid-protein interactions. nih.gov

Role as Metabolic Probes and Analogues in Biochemical Pathways

Fluorinated analogues of natural metabolites are powerful tools for tracing and perturbing biochemical pathways. By replacing hydrogen with fluorine, researchers can create molecules that are recognized by cellular machinery but may have altered metabolic fates, allowing for the study of complex biological systems.

In cyanobacteria, the metabolite 2-oxoglutarate is a critical molecule that serves as the carbon skeleton for the assimilation of inorganic nitrogen. It plays a central regulatory role in integrating the carbon and nitrogen metabolic pathways. However, a significant challenge in studying its role and fate is that many cyanobacteria lack efficient transporters to uptake 2-oxoglutarate from the environment.

While specific studies detailing the use of this compound as a 2-oxoglutarate analogue in cyanobacteria are not available in the reviewed literature, the rationale for using such a probe is clear. An analogue like this compound could potentially bypass transport limitations and interact with the enzymes and regulatory proteins that normally bind 2-oxoglutarate. The difluoro group would act as a stable, non-metabolizable mimic of the C5-keto group of 2-oxoglutarate, allowing researchers to probe binding interactions and regulatory events without the complication of downstream metabolism.

Influence of Fluorine on Molecular Recognition Processes

The substitution of hydrogen with fluorine imparts unique properties that go beyond simple steric changes, profoundly influencing molecular recognition by biological macromolecules. The basis for this influence lies in fluorine's high electronegativity, its ability to form weak hydrogen bonds (C–F···H–X), and its capacity to create polarized, hydrophobic surfaces.

The study of the fluoroacetyl-CoA thioesterase (FlK) provides a clear and quantitative example of specific fluorine recognition in an enzyme active site nih.gov. The enzyme's ability to discriminate between fluoroacetyl-CoA and acetyl-CoA is not merely due to the increased reactivity conferred by the fluorine atom. Instead, the enzyme actively recognizes the fluorine, leading to enhanced catalytic efficiency. This recognition influences both the acylation and deacylation steps of the reaction nih.gov. This demonstrates that selectivity relies on both the enhanced polarization from the electronegative fluorine and direct molecular recognition of the fluorine atom to control reactivity within the active site nih.gov.

| Substrate | Parameter | Value |

|---|---|---|

| Fluoroacetyl-CoA | kcat/Km (M-1s-1) | (1.2 ± 0.1) x 107 |

| kcat (s-1) | 140 ± 10 | |

| Acetyl-CoA | kcat/Km (M-1s-1) | (3.1 ± 0.4) x 104 |

| kcat (s-1) | 1.1 ± 0.1 |

This table illustrates the significant preference of the enzyme FlK for the fluorinated substrate over its natural analogue, highlighting the role of fluorine in molecular recognition and catalytic efficiency.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic behavior of 5,5-Difluoropentanoic acid. These calculations, often employing Density Functional Theory (DFT), provide a detailed picture of the molecule's electronic landscape, which governs its chemical properties and reactivity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of molecules. youtube.comwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. nih.govmdpi.com

For this compound, the presence of the electronegative fluorine atoms is expected to influence the energies of the frontier orbitals. The fluorine atoms can lower the energy of both the HOMO and LUMO, potentially affecting the molecule's reactivity in comparison to its non-fluorinated counterpart, pentanoic acid. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. mdpi.com

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pentanoic Acid | -10.5 | 1.5 | 12.0 |

| This compound | -11.2 | 0.8 | 12.0 |

| Perfluoropentanoic Acid | -12.5 | -0.5 | 12.0 |

Note: The data in this table is hypothetical and for illustrative purposes to show expected trends based on fluorination.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP illustrates the electrostatic potential on the electron density surface of a molecule. Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack.

In this compound, the MEP would be expected to show a region of high negative potential around the carboxylic acid group's oxygen atoms, making them likely sites for interaction with electrophiles or for hydrogen bonding. The fluorine atoms would also contribute to a negative potential in their vicinity due to their high electronegativity. The hydrogen atoms of the alkyl chain and the carboxylic acid proton would exhibit positive electrostatic potential.

Molecular Dynamics Simulations of this compound and Derivatives in Biological Environments

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. hw.ac.ukmdpi.com For this compound and its derivatives, MD simulations can provide insights into their behavior in biological environments, such as in aqueous solution or near a cell membrane. hw.ac.uk These simulations can reveal information about the molecule's conformation, solvation, and potential interactions with biological macromolecules like proteins or lipids.

In an aqueous environment, MD simulations would likely show the formation of hydrogen bonds between the carboxylic acid group of this compound and surrounding water molecules. The hydrophobic alkyl chain would tend to be shielded from the water. The behavior of the difluorinated terminal of the chain would be of particular interest, as the fluorine atoms can alter the local hydrophobicity and interaction patterns compared to a simple alkyl chain.

Prediction of Reactivity and Mechanistic Pathways using Computational Models

Computational models can be employed to predict the reactivity of this compound and to elucidate the mechanisms of its chemical reactions. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and reaction enthalpies, providing a detailed understanding of the reaction kinetics and thermodynamics.

For instance, computational studies on the decarboxylation of fluorinated carboxylic acids have been performed to understand their thermal stability and degradation pathways. princeton.edu Similar studies on this compound could predict its stability and potential decomposition products.

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. researchgate.net Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, are widely used in drug discovery and toxicology to predict the activity of new compounds based on their molecular descriptors. researchgate.netmdpi.com

For this compound and its derivatives, QSAR models could be developed to predict their potential biological activities, such as enzyme inhibition or receptor binding. These models are built using a training set of compounds with known activities and a set of calculated molecular descriptors. The descriptors can include electronic properties (e.g., HOMO-LUMO energies, partial charges), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Table 2: Key Molecular Descriptors for QSAR Studies

| Descriptor | Definition | Relevance to SAR |

| LogP | The logarithm of the partition coefficient between octanol and water. | A measure of hydrophobicity, which influences membrane permeability and protein binding. |

| Molecular Weight | The mass of one mole of the substance. | Affects diffusion and can be related to the size of a binding pocket. |

| Polar Surface Area (PSA) | The surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens. | Relates to hydrogen bonding potential and membrane penetration. |

| HOMO/LUMO Energies | The energies of the highest occupied and lowest unoccupied molecular orbitals. | Relate to the molecule's ability to participate in charge-transfer interactions. |

By systematically modifying the structure of this compound (e.g., by changing the chain length, the degree of fluorination, or adding other functional groups) and calculating these descriptors, it is possible to build a computational SAR model to guide the design of new compounds with optimized properties.

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency

The future development of applications for 5,5-Difluoropentanoic acid and related compounds is intrinsically linked to the availability of efficient, scalable, and cost-effective synthetic methods. Research is actively pursuing novel catalytic systems and fluorinating agents to improve upon existing strategies.

Key research directions include:

Late-Stage Fluorination: A major goal is the development of methods that allow for the introduction of the gem-difluoro group at a late stage in a synthetic sequence. This approach would enable the diversification of complex molecular scaffolds, providing rapid access to a library of analogues for structure-activity relationship studies.

Catalytic Enantioselective Methods: For derivatives of this compound that contain other stereocenters, the development of catalytic enantioselective methods is a priority. Recent work on the desymmetrization of difluoromethylene groups by the catalytic, enantioselective replacement of a single fluorine atom represents a significant breakthrough in this area. nih.gov

Flow Chemistry: The use of continuous flow reactors for fluorination reactions offers advantages in terms of safety, reaction control, and scalability. Future research will likely focus on adapting existing batch methods for terminal difluorination to continuous flow systems, potentially using immobilized reagents or catalysts.

Current synthetic strategies often rely on the conversion of a precursor ketone or a related functional group into the difluoromethylene unit. One reliable method involves the treatment of a precursor ketone with diethylaminosulfur trifluoride (DAST). beilstein-journals.org For instance, the synthesis of 8,8-difluorohexadecanoic acid was achieved by condensing an aldehyde with the acetylide of 1-octyne, followed by oxidation to a propargylic ketone, which was then efficiently fluorinated using DAST. beilstein-journals.org Another convergent approach uses the halofluorination of a 1,3-dithiane (B146892) system to generate the gem-difluoro group, a method that has been adapted for radiolabeling with fluorine-18 (B77423). nih.gov The development of these multi-step routes highlights the ongoing challenge of creating more direct and atom-economical pathways.

| Methodology | Precursor Functional Group | Key Reagent(s) | Key Features | Reference |

|---|---|---|---|---|

| Deoxofluorination | Ketone (especially propargylic) | Diethylaminosulfur trifluoride (DAST) | Reliable for converting ketones to CF₂ groups; efficient for propargylic ketones. | beilstein-journals.org |

| Halofluorination of Dithiane | 1,3-Dithiane | N-Bromosuccinimide, Pyridinium poly(hydrogen fluoride) | A convergent approach adaptable for radiolabeling; involves multiple steps. | nih.gov |

| General Difluoroalkylation | C-X bonds, Unsaturated bonds | Various (e.g., transition metal mediators) | Broad category of reactions for installing CF₂ units. | thieme.com |

Exploration of New Biological Targets and Pathways

The unique properties conferred by the terminal difluoromethylene group make this compound and its derivatives intriguing candidates for probing and modulating biological systems. The CF₂ group is often used as a metabolically stable bioisostere of other functionalities like ethers, ketones, or hydroxyl groups. nih.gov

A primary area of investigation is its role as a modulator of fatty acid metabolism. Fatty acids are broken down for energy via beta-oxidation within the mitochondria. youtube.com The gem-difluoro group is hypothesized to act as a metabolic block to this pathway. nih.gov This has been explored in the development of fluorine-18 labeled trifluorohexadecanoic acids as potential myocardial imaging agents. nih.gov Studies showed that while the gem-difluoro group may block beta-oxidation, a terminal fluorine atom can be susceptible to omega-oxidation, leading to metabolic defluorination. nih.gov This highlights the complexity of predicting metabolic fate and the need for further research into how the precise placement of fluorine atoms affects interactions with metabolic enzymes like Cytochrome P450s. researchgate.net

Future research is expected to explore:

Enzyme Inhibition: Derivatives of this compound could be designed as specific inhibitors of enzymes involved in lipid metabolism, such as fatty acid synthase (FASN) or acyl-CoA synthetases, which are relevant targets in cancer and metabolic diseases. nih.gov

Membrane Interactions: Perfluorinated fatty acids have been shown to affect the fluidity of cell membranes. dtic.mil Future studies could investigate how this compound partitions into and alters the properties of biological membranes, which could have downstream effects on signaling pathways.

Microbial Metabolism: The environmental fate and biodegradability of fluorinated compounds are of increasing importance. Research has shown that activated sludge communities can defluorinate certain short-chain fluorinated carboxylic acids, and this ability is highly structure-specific. researchgate.netacs.org Understanding the microbial pathways for the degradation of this compound is crucial for assessing its environmental impact.

Biosynthetic Engineering: An innovative approach involves harnessing biological machinery to create fluorinated molecules. Researchers have successfully engineered polyketide synthase pathways to utilize fluoroacetate (B1212596) as a building block, opening the door to the biosynthesis of novel fluorinated natural products. nih.gov

| Potential Biological Target/Pathway | Hypothesized Effect of Difluorination | Research Area | Reference |

|---|---|---|---|

| Fatty Acid Beta-Oxidation | The gem-difluoro group acts as a metabolic block. | Metabolic diseases, Medical imaging | nih.gov |

| Fatty Acid Omega-Oxidation | Potential site of metabolic defluorination. | Drug metabolism, Toxicology | nih.gov |

| Lipid-Metabolizing Enzymes (e.g., FASN) | Inhibition of enzyme activity through mimicry of natural substrates. | Oncology, Metabolic syndrome | nih.gov |

| Cell Membranes | Alteration of membrane fluidity and function. | Cell biology, Toxicology | dtic.mil |

| Microbial Degradation Pathways | Susceptibility to structure-specific aerobic defluorination. | Environmental science, Bioremediation | researchgate.netacs.org |

Advanced Applications in Chemical Biology and Material Science

The distinct structural and electronic properties of the difluoromethylene group are being leveraged in the design of sophisticated tools for chemical biology and novel functional materials. thieme.comst-andrews.ac.uk

In chemical biology , the CF₂ group is valued as a non-hydrolyzable phosphate (B84403) mimic, which has been instrumental in designing inhibitors for enzymes that process phosphate-containing substrates. st-andrews.ac.uk Furthermore, the CF₂H group can serve as a hydrogen bond donor, enhancing binding affinity to protein targets. nih.gov Future directions include incorporating this compound into larger, more complex molecules to create:

Chemical Probes: Fully-functionalized probes are used in chemoproteomic studies to identify the protein targets of small molecules directly in living cells. chemrxiv.org The metabolic stability and unique spectroscopic signature of the difluoro group could be advantageous in designing such probes to explore new areas of the proteome.

Bioisosteres in Drug Design: As a metabolically stable replacement for moieties like alcohols or thiols, the difluoromethyl group can improve the pharmacokinetic properties of drug candidates. nih.gov

In material science , fluorine-containing polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and unique surface characteristics like hydrophobicity. researchgate.netrsc.org While much of the focus has been on perfluorinated polymers, the introduction of precisely placed difluoromethylene units into polymer backbones or side chains is an emerging area. Derivatives of this compound could serve as novel fluorinated monomers for the synthesis of:

High-Performance Polyesters and Polyamides: Copolymerization of a difluorinated dicarboxylic acid or diol (derived from this compound) with standard monomers could yield new polymers with enhanced thermal and chemical stability.

Functional Coatings: Polymers containing the terminal difluoro group could be used to create surfaces with low friction, hydrophobicity, and oleophobicity, useful for applications ranging from self-cleaning surfaces to biomedical implants. rsc.org

Integration of Artificial Intelligence and Machine Learning in Fluorinated Compound Research

The complexity of fluorination chemistry and the vast chemical space of potential fluorinated molecules make this area particularly well-suited for the application of artificial intelligence (AI) and machine learning (ML). These computational tools are poised to revolutionize how fluorinated compounds are designed, synthesized, and characterized.

Emerging applications of AI/ML in this field include:

Synthesis Planning and Retrosynthesis: AI-driven platforms can analyze massive reaction databases to propose novel and efficient synthetic routes for target molecules like this compound and its derivatives. elsevier.comnih.gov These tools can identify optimal starting materials and reaction sequences, reducing the time and resources spent on empirical route scouting. moleculemaker.orgiscientific.org

Reaction Optimization: Machine learning models can predict the outcome of chemical reactions with high accuracy. mdpi.com By training on datasets of fluorination reactions, ML algorithms can identify the optimal reagents, catalysts, and conditions to maximize yield and selectivity, effectively navigating complex reaction landscapes. acs.org For example, ML has been used to predict the fluorination strength of various N-F reagents, aiding chemists in selecting the right tool for a specific transformation. rsc.org

Molecular Design and Property Prediction: AI can accelerate the discovery of new functional molecules. Interpretable ML models can be built to understand the relationship between molecular structure and properties, such as biological activity or material performance. arxiv.orgarxiv.org This allows for the in silico design of novel fluorinated compounds with desired characteristics before committing to their synthesis, focusing experimental efforts on the most promising candidates.

The integration of these computational approaches promises to create a closed-loop system of design, synthesis, and testing, significantly accelerating the pace of discovery and innovation in fluorinated compound research.

| AI/ML Application Area | Specific Task | Potential Impact on Fluorinated Compound Research | Reference |

|---|---|---|---|

| Synthesis Planning | Retrosynthetic analysis; proposing novel reaction pathways. | Accelerates the design of efficient routes to new fluorinated molecules. | elsevier.comnih.gov |

| Reaction Optimization | Predicting reaction yields, selectivity, and optimal conditions. | Improves the efficiency and sustainability of fluorination chemistry. | mdpi.comacs.org |

| Reagent Selection | Predicting the reactivity and strength of fluorinating agents. | Aids chemists in choosing the most suitable reagent for a desired transformation. | rsc.org |

| Molecular Design | Predicting structure-property relationships; designing molecules with target properties. | Enables rational, in silico design of novel drugs, probes, and materials. | arxiv.orgarxiv.org |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,5-Difluoropentanoic acid, and how do reaction conditions influence fluorination efficiency?

- Methodological Answer : The synthesis typically involves fluorination of pentanoic acid derivatives using reagents like diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. For example, selective fluorination at the 5,5-positions requires controlled temperature (-20°C to 0°C) to minimize side reactions like over-fluorination or acid decomposition. Reaction progress can be monitored via <sup>19</sup>F NMR (δ -120 to -150 ppm for CF2 groups) . Yield optimization often involves iterative adjustment of stoichiometry and solvent polarity (e.g., dichloromethane vs. THF).

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what are the expected spectral signatures?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : The α-protons (C-2 and C-3) exhibit downfield shifts (~δ 2.5–3.0 ppm) due to electron-withdrawing fluorine atoms. The CF2 group is silent in <sup>1</sup>H NMR but visible in <sup>13</sup>C NMR (δ 110–120 ppm).

- IR Spectroscopy : Strong absorption at ~1700 cm<sup>-1</sup> (C=O stretch) and 1100–1250 cm<sup>-1</sup> (C-F stretches).

- Mass Spectrometry (MS) : Expected molecular ion [M-H]<sup>-</sup> at m/z 152 (exact mass depends on isotopic purity). High-resolution MS (HRMS) is critical to distinguish from perfluorinated analogs .

Q. How should this compound be handled and stored to prevent degradation?

- Methodological Answer : Store in amber vials at -20°C under inert gas (N2 or Ar) to minimize hydrolysis and oxidative decomposition. Avoid exposure to moisture and strong bases, which can cleave C-F bonds. Stability tests under varying pH (2–10) and temperature (4–40°C) are recommended to establish shelf-life .

Advanced Research Questions

Q. What are the challenges in achieving enantioselective synthesis of fluorinated derivatives of this compound, and how can chiral auxiliaries or catalysts address them?

- Methodological Answer : Fluorine's electronegativity complicates stereocontrol. Chiral Lewis acids (e.g., BINOL-derived catalysts) or enzyme-mediated resolutions (e.g., lipases) can induce asymmetry. For example, Sharpless asymmetric dihydroxylation followed by fluorination has been explored. Computational modeling (DFT) of transition states helps predict enantiomeric excess (ee) .

Q. How can contradictions in analytical data (e.g., NMR vs. X-ray crystallography) for this compound derivatives be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in solution vs. solid state). Use variable-temperature NMR to assess conformational flexibility. For crystallography, SHELXL refinement (with TWIN/BASF commands) can resolve twinning or disorder in fluorinated structures . Cross-validation via IR and MS is critical .

Q. What advanced LC-MS/MS methodologies are suitable for detecting this compound in environmental matrices, and how do matrix effects impact sensitivity?

- Methodological Answer : Employ reverse-phase chromatography (C18 column, 2.6 µm particles) with a mobile phase of 0.1% formic acid in water/acetonitrile. Electrospray ionization (ESI-) in MRM mode (m/z 152→133) enhances specificity. Matrix effects (e.g., ion suppression from co-eluting PFAS) require standard addition calibration or isotope dilution (e.g., <sup>13</sup>C-labeled internal standards) .

Q. How do computational studies (e.g., DFT or MD simulations) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) reveal that fluorine's inductive effect lowers the LUMO energy of the carbonyl, enhancing electrophilicity. Molecular dynamics (MD) simulations in explicit solvent (e.g., water/DMSO) model solvation effects on transition states. Compare computed activation energies with experimental kinetic data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.